2-Methoxy-3-(trifluoromethyl)benzonitrile
Description
Significance of Benzonitrile (B105546) Scaffolds in Modern Organic Chemistry Research
Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. The nitrile moiety is a versatile functional group that can be transformed into a wide array of other groups, including amines, amides, carboxylic acids, and tetrazoles. This versatility makes benzonitrile scaffolds highly valuable as intermediates in the synthesis of complex organic molecules. google.com They are integral to the production of pharmaceuticals, dyes, and advanced materials. ontosight.airesearchgate.net The delocalized π-electrons in the phenyl ring interact with the cyano group, influencing the molecule's reactivity and properties. researchgate.netresearchgate.net As a result, benzonitriles are frequently employed in the development of new synthetic methodologies and are common substructures in a multitude of biologically active compounds. google.comrsc.org
The Unique Role and Impact of Trifluoromethyl Groups on Molecular Properties and Reactivity
The introduction of a trifluoromethyl (-CF₃) group into an organic molecule imparts a unique and powerful set of properties that are highly sought after, particularly in medicinal chemistry and materials science. bohrium.comnih.gov This group is often used to fine-tune the physicochemical characteristics of a compound to enhance its function and efficacy. mdpi.comresearchgate.net
The trifluoromethyl group exerts a profound influence on a molecule's electronic and steric profile. wikipedia.org
Electronic Effects: Due to the high electronegativity of fluorine atoms, the -CF₃ group is a potent electron-withdrawing substituent. mdpi.comtcichemicals.com Its electronegativity is often described as intermediate between that of fluorine and chlorine. wikipedia.org This strong inductive effect deactivates aromatic rings, making them less susceptible to electrophilic substitution. mdpi.comnih.gov Furthermore, the -CF₃ group can significantly lower the basicity of nearby functional groups and increase the acidity of compounds like trifluoroacetic acid. wikipedia.org
Steric and Physicochemical Effects: The -CF₃ group is bulkier than a methyl group and is often used as a bioisostere for a chlorine atom due to their similar steric demands. mdpi.comwikipedia.org A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation and thereby increasing a drug candidate's half-life. mdpi.comresearchgate.net It also significantly increases lipophilicity (fat-solubility), which can improve a molecule's ability to permeate biological membranes. mdpi.comnih.gov
| Substituent | Van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Electronic Effect |
|---|---|---|---|
| -H | 1.20 | 0.00 | Neutral |
| -CH₃ | 2.00 | 0.56 | Weakly Electron-Donating |
| -Cl | 1.75 | 0.71 | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) |
| -CF₃ | 2.44 | 0.88 | Strongly Electron-Withdrawing (Inductive) |
The strong electron-withdrawing nature of the trifluoromethyl group significantly alters the reactivity of aromatic systems. tcichemicals.com While it deactivates the ring towards electrophilic attack, it can facilitate nucleophilic aromatic substitution reactions. nih.gov The presence of a -CF₃ group can also influence the regioselectivity of reactions. For instance, its electron-withdrawing properties can make the protons at the ortho-position more acidic, enabling selective deprotonation and subsequent functionalization. tcichemicals.com In certain cycloaddition reactions, the -CF₃ group has been shown to reduce the activation energy, thereby increasing the reaction yield. nih.gov
Positioning of 2-Methoxy-3-(trifluoromethyl)benzonitrile within Contemporary Substituted Benzonitrile Chemistry
This compound is a polysubstituted aromatic compound that combines three synthetically important functional groups: a nitrile, a methoxy (B1213986) group, and a trifluoromethyl group. Its position within contemporary chemistry is that of a specialized building block or intermediate. While extensive research on this specific isomer is not widely published, its value can be inferred from the utility of its constituent parts. The combination of an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the same benzonitrile scaffold creates a unique electronic environment. This substitution pattern makes it a potentially valuable precursor for the synthesis of complex molecules where fine-tuning of steric and electronic properties is crucial, such as in the development of novel pharmaceuticals and agrochemicals.
Overview of Research Trajectories for Trifluoromethylated Benzonitriles as Precursors and Synthetic Targets
Research involving trifluoromethylated benzonitriles is largely driven by their utility as key intermediates in the synthesis of high-value chemical products. lookchem.com A significant trajectory involves the development of novel and efficient synthetic methods to produce these compounds. google.comgoogle.com For example, methods have been developed for the synthesis of 4-amino-2-trifluoromethylbenzonitrile from m-trifluoromethyl fluorobenzene (B45895). google.com
Once synthesized, these compounds serve as versatile precursors. Research has demonstrated their use in the preparation of:
Symmetrical N,N'-alkylidine bisamides , which are valuable in various organic syntheses. lookchem.com
Analogues of Neonicotinoid insecticides , by reacting α-(trifluoromethyl)styrenes with nitrogen nucleophiles. nih.gov
Biologically active heterocyclic compounds , leveraging the reactivity of the nitrile and the trifluoromethyl-activated ring system. researchgate.net
Inhibitors of PD-1/PD-L1 , which are important targets in cancer immunotherapy. nih.gov
The overarching research trend is to utilize these trifluoromethylated benzonitrile building blocks for the construction of complex, functional molecules with tailored properties for applications in medicine, agriculture, and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c1-14-8-6(5-13)3-2-4-7(8)9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMXXEWVOOQVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Advanced Transformations of 2 Methoxy 3 Trifluoromethyl Benzonitrile
Intrinsic Reactivity of the Benzonitrile (B105546) Functional Group
The benzonitrile group is a versatile functional unit characterized by the carbon-nitrogen triple bond of the cyano group (-C≡N) attached to the benzene (B151609) ring. This group's reactivity is centered on the electrophilic nature of the nitrile carbon.
Nucleophilic Additions and Substitutions at the Nitrile Carbon
The carbon atom of the nitrile group is electrophilic due to the polarity of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles. wikipedia.orgncert.nic.in This initial nucleophilic addition breaks the π-bond and leads to the formation of an intermediate imine anion, which can then undergo further reaction.
A prominent example of this reactivity is the addition of Grignard reagents (R-MgX). The organometallic reagent attacks the nitrile carbon to form an iminylmagnesium halide intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable synthetic route for the formation of carbon-carbon bonds. wikipedia.org
Similarly, organolithium reagents can add to the nitrile group. The mechanism is analogous to that of Grignard reagents, ultimately leading to the synthesis of ketones after an aqueous workup.
| Nucleophile | Intermediate | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (R-MgX) | Iminylmagnesium Halide | Ketone |
| Organolithium (R-Li) | Iminyl Anion | Ketone |
| Alcohols (in Pinner reaction) | Imino Ester Hydrochloride | Ester |
Hydrolysis and Reduction Pathways of the Cyano Group
The cyano group can be transformed into other functional groups through hydrolysis and reduction.
Hydrolysis: Under either acidic or basic conditions, the nitrile group of benzonitriles can be hydrolyzed. numberanalytics.comorganicchemistrytutor.com The reaction typically proceeds in two stages. Initially, the nitrile is converted to a benzamide (B126) intermediate. oup.com With continued heating under vigorous acidic or basic conditions, the amide is further hydrolyzed to the corresponding benzoic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). organicchemistrytutor.comoup.com Milder reaction conditions can sometimes be employed to isolate the intermediate amide. organicchemistrytutor.com
Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom for attack by water. youtube.comlibretexts.org
Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. organicchemistrytutor.com
Reduction: The nitrile group can be readily reduced to a primary amine (benzylamine). This transformation is a cornerstone of synthetic chemistry for producing primary amines from nitriles. numberanalytics.com Several reducing agents and methods are effective for this purpose:
Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst such as Palladium (Pd), Platinum (Pt), or Raney Nickel is a common method. numberanalytics.com
Metal Hydride Reagents: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at converting nitriles to primary amines. numberanalytics.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation unless specialized catalytic systems are used. numberanalytics.com Other borane-based reagents, such as diisopropylaminoborane (B2863991) in the presence of a catalyst, have also been shown to reduce a variety of aromatic nitriles to their corresponding primary amines. nih.govorganic-chemistry.org Recent developments have also utilized iron complexes with silanes like polymethylhydrosiloxane (B1170920) (PMHS) for this reduction. acs.org
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Acid Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Base Hydrolysis | ⁻OH, H₂O, heat | Carboxylate (then Carboxylic Acid after acidification) |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Primary Amine |
| Chemical Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine |
Chemical Transformations Involving the Methoxy (B1213986) Substituent
The methoxy group (-OCH₃) is an ether linkage to the aromatic ring. Its primary reactions involve the cleavage of the aryl C-O or the methyl C-O bond.
Demethylation Reactions (e.g., with Lewis Acids like BBr₃)
The cleavage of aryl methyl ethers is a common transformation, frequently accomplished using strong Lewis acids like boron tribromide (BBr₃). nih.govcore.ac.uk This reaction converts the methoxy group into a hydroxyl group, yielding a phenol (B47542). The process is initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the highly electrophilic boron atom of BBr₃. gvsu.edupearson.com This coordination makes the methyl group more susceptible to nucleophilic attack.
Reactions at the Methoxy Oxygen
The lone pairs of electrons on the methoxy oxygen atom make it a Lewis basic site. The initial step in many reactions involving the methoxy group is the coordination of this oxygen to an electrophile, such as a proton (in strong acid) or a Lewis acid (like BBr₃). gvsu.eduufp.pt This activation is crucial for subsequent reactions like ether cleavage, as it weakens the adjacent carbon-oxygen bonds and converts the alkoxy group into a better leaving group. Direct reactions that modify the methoxy group without cleaving it are less common but are predicated on this initial Lewis basic character.
Directed Reactivity and Influence of the Trifluoromethyl Group
The trifluoromethyl group (-CF₃) is a powerful modulator of the reactivity of the entire molecule due to its strong electron-withdrawing nature. nih.govmdpi.com This influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I). vaia.comwikipedia.org
This potent electron-withdrawing effect has several consequences for the molecule's reactivity:
Deactivation of the Aromatic Ring: The -CF₃ group pulls electron density away from the benzene ring, making the ring less nucleophilic. vaia.com Consequently, the molecule is significantly deactivated towards electrophilic aromatic substitution (EAS) compared to benzene or anisole.
Meta-Directing Effect: In electrophilic aromatic substitution reactions, the -CF₃ group directs incoming electrophiles to the meta position. vaia.comwikipedia.org This is because the deactivating inductive effect is most strongly felt at the ortho and para positions. Examination of the resonance structures for the Wheland intermediate formed during EAS shows that ortho and para attacks result in a highly unfavorable carbocation intermediate directly adjacent to the electron-withdrawing -CF₃ group. Meta attack avoids this destabilizing arrangement, making it the kinetically favored pathway. vaia.com
Influence on Other Functional Groups: The electron-withdrawing nature of the -CF₃ group can enhance the electrophilicity of the nitrile carbon, potentially making it more susceptible to nucleophilic attack. Conversely, it decreases the electron density on the methoxy oxygen, reducing its basicity. Studies on the reduction of benzonitriles have shown that electron-withdrawing groups on the aromatic ring generally lead to faster reaction rates. nih.gov
Electrophilic Aromatic Substitution Patterns and Their Mechanistic Implications
Electrophilic aromatic substitution reactions proceed via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction rate and the regioselectivity of the substitution.
For 2-Methoxy-3-(trifluoromethyl)benzonitrile, attack of an electrophile at the C5 position results in a resonance-stabilized arenium ion where the positive charge can be delocalized onto the oxygen atom of the methoxy group. This provides significant stabilization. Conversely, attack at other positions would lead to less stable intermediates where the positive charge is either adjacent to or on the same carbon as one of the electron-withdrawing groups, which is highly destabilizing.
An example of this regioselectivity is the nitration of 2-chloro-5-(trifluoromethyl)benzonitrile, which, after hydrolysis of the nitrile group, yields 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov This indicates that the nitro group is introduced at the position ortho to the chloro group and meta to the trifluoromethyl group, which is consistent with the directing effects of these substituents. A similar outcome would be expected for the nitration of this compound, with the nitro group entering at the C5 position.
Metal-Catalyzed Coupling and Functionalization Reactions for Further Derivatization
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the further derivatization of functionalized aromatic compounds. Common examples include the Suzuki-Miyaura, Heck, and Negishi reactions. rsc.orgwikipedia.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst, most commonly palladium.
For this compound to be utilized in such reactions, it would first need to be functionalized with a suitable leaving group, such as a halogen (e.g., Br, I) or a triflate group. Given the directing effects of the existing substituents, halogenation would likely occur at the C5 position. The resulting aryl halide could then serve as a substrate for various cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a biaryl compound. nih.gov Similarly, a Heck reaction with an alkene would introduce a vinyl group at the C5 position. wikipedia.org Nickel-catalyzed cross-coupling reactions are also known to be effective for bromoarenes containing electron-withdrawing groups. acs.org
The following table provides a summary of potential metal-catalyzed coupling reactions for a halogenated derivative of this compound:
| Reaction Name | Coupling Partner | Product Type | Catalyst |
| Suzuki-Miyaura | Arylboronic acid | Biaryl | Palladium |
| Heck | Alkene | Substituted Alkene | Palladium |
| Negishi | Organozinc reagent | Alkylated/Arylated arene | Palladium/Nickel |
| Stille | Organotin reagent | Alkylated/Arylated arene | Palladium |
| Buchwald-Hartwig | Amine | Arylamine | Palladium |
Derivatization Strategies for the Development of Complex Molecular Architectures
The functional groups present in this compound offer several avenues for derivatization to construct more complex molecular architectures.
The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, which can then be converted to a variety of other functional groups such as esters, amides, or acid chlorides. doubtnut.com The nitrile can also be reduced to a primary amine, providing a site for the introduction of nitrogen-containing substituents.
The aromatic ring itself can be further functionalized. As discussed, electrophilic aromatic substitution can introduce new substituents, and metal-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds. Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly if a good leaving group like fluorine is present on the ring, as the electron-withdrawing groups would activate the ring towards nucleophilic attack. orgsyn.orgebyu.edu.tr
Structure Reactivity and Structure Property Correlations in 2 Methoxy 3 Trifluoromethyl Benzonitrile Systems Chemical Perspective
Analysis of Electronic Effects and Inductive/Resonance Contributions of Substituents
The electronic character of 2-Methoxy-3-(trifluoromethyl)benzonitrile is dictated by the interplay of three distinct substituents on the aromatic ring: the methoxy (B1213986) (-OCH₃), the trifluoromethyl (-CF₃), and the nitrile (-CN) groups. Each of these groups exerts influence through a combination of inductive and resonance effects, which either donate or withdraw electron density from the benzene (B151609) ring.
The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group. This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which polarize the C-F bonds and draw significant electron density from the aromatic ring. nih.govvaia.com Unlike the methoxy group, the -CF₃ group does not have lone pairs to participate in resonance donation and is considered to have a negligible resonance effect. researchgate.net Its influence is almost entirely deactivating.
The nitrile group (-CN) is also a potent electron-withdrawing substituent. It exerts both a strong inductive effect (-I) due to the electronegativity of the nitrogen atom and a strong resonance-withdrawing effect (-R). The π-bond within the cyano group can accept electron density from the aromatic ring through delocalization, further decreasing the ring's electron density.
The combined influence of these substituents is summarized by their Hammett constants, which quantify the electron-donating or electron-withdrawing character of a substituent at the meta and para positions.
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Dominant Electronic Effect |
|---|---|---|---|
| -OCH₃ (Methoxy) | +0.12 | -0.27 | +R > -I (Overall Donating) |
| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | Strong -I (Withdrawing) |
| -CN (Cyano) | +0.56 | +0.66 | -I and -R (Withdrawing) |
Data sourced from established chemical literature. wikipedia.org
In this compound, the electron-donating resonance of the methoxy group is in opposition to the strong, cumulative electron-withdrawing effects of the adjacent trifluoromethyl and the nitrile groups.
Conformational Preferences and Steric Interactions within Substituted Benzonitriles
The spatial arrangement of the substituents in this compound is heavily influenced by steric interactions, particularly due to the adjacent placement of the methoxy and trifluoromethyl groups at the C2 and C3 positions.
In simple anisoles (methoxybenzenes), the methoxy group typically prefers a planar conformation, where the C-O-C bonds lie in the same plane as the aromatic ring. This coplanarity maximizes the overlap between the oxygen's p-orbitals and the ring's π-system, thereby maximizing its electron-donating resonance effect. nih.gov
However, in this compound, the presence of the bulky trifluoromethyl group ortho to the methoxy group introduces significant steric hindrance, a phenomenon known as the "ortho effect". wikipedia.orgvedantu.com This steric repulsion between the methyl part of the methoxy group and the trifluoromethyl group forces the methoxy group to rotate out of the plane of the benzene ring. nih.gov This deviation from planarity disrupts the p-orbital overlap, leading to a significant reduction in the methoxy group's +R effect. wikipedia.org Consequently, the electronic influence of the methoxy group in this specific molecule is less activating than would be expected in an unhindered position.
The trifluoromethyl group itself can rotate freely around its C-C single bond, but its van der Waals radius is substantial, contributing significantly to the steric crowding in that region of the molecule. mdpi.com The linear nitrile group, while also ortho to the methoxy group, presents a smaller steric profile. The primary steric clash remains between the -OCH₃ and -CF₃ groups.
| Interacting Groups | Type of Interaction | Conformational Consequence |
|---|---|---|
| -OCH₃ and -CF₃ (ortho) | Steric Repulsion (van der Waals strain) | Rotation of the methoxy group out of the ring plane. |
| -OCH₃ and -CN (ortho) | Minor Steric Interaction | Less significant contribution to methoxy group rotation compared to -CF₃. |
The most stable conformation would likely involve the methyl hydrogens of the methoxy group being oriented away from the trifluoromethyl group to minimize repulsive forces.
Impact of Substituent Position on Aromatic Ring Electron Density and Reactivity
The directing effect of each substituent determines the preferred position of attack for an incoming electrophile:
-OCH₃ group : As an activating group, it directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the ortho position is C6 and the para position is C4. masterorganicchemistry.com
-CF₃ group : As a deactivating group, it directs incoming electrophiles to the position meta to itself, which is C5. vaia.comvaia.com
-CN group : As a deactivating group, it also directs incoming electrophiles to the position meta to itself, which is C5. fiveable.me
This creates a complex scenario where the directing effects are in conflict.
| Substituent | Position | Directing Effect | Target Carbon(s) |
|---|---|---|---|
| -OCH₃ | C2 | Ortho, Para | C4, C6 |
| -CF₃ | C3 | Meta | C5 |
| -CN | C1 | Meta | C5 |
Analysis of potential electrophilic attack sites:
C4 : This position is para to the strongly directing methoxy group, which provides significant resonance stabilization to the cationic intermediate (sigma complex) formed during the reaction. organicchemistrytutor.comyoutube.com This makes C4 a highly favored position.
C5 : This position is meta to the methoxy group and is the position favored by both the -CF₃ and -CN deactivating groups.
C6 : This position is ortho to the methoxy group, but it is severely sterically hindered by the adjacent -CF₃ group, making attack at this site highly unlikely. msu.edu
Investigations into Intermolecular Interactions and Crystal Packing Motifs
Dipole-Dipole Interactions : The strong electron-withdrawing nature of the -CF₃ and -CN groups, combined with the -OCH₃ group, creates a significant molecular dipole moment. Consequently, strong dipole-dipole interactions are expected to be a major force in the crystal lattice, influencing the alignment of molecules.
Weak Hydrogen Bonds :
C–H···N Interactions : The nitrogen atom of the nitrile group is a competent hydrogen bond acceptor. It is likely to form weak C–H···N hydrogen bonds with aromatic C-H donors from neighboring molecules, a common motif in the crystal structures of other benzonitriles. goettingen-research-online.deresearchgate.net
C–H···F Interactions : The fluorine atoms of the trifluoromethyl group can act as weak hydrogen bond acceptors. Given the electron-deficient nature of the aromatic ring, its C-H bonds are slightly acidic, potentially leading to the formation of C–H···F interactions, which are known to play a role in the crystal packing of organofluorine compounds. rsc.orgacs.org
π-π Stacking : Aromatic rings can interact through π-π stacking. The introduction of trifluoromethyl groups has been shown in computational studies to enhance intermolecular interaction energies and favor more cofacial π-π stacking arrangements compared to non-fluorinated analogues, partly due to altered molecular quadrupole moments. nih.govresearchgate.netacs.org
The crystal packing will likely be a dense arrangement that maximizes these stabilizing interactions, balancing steric repulsion with attractive electrostatic and dispersion forces.
| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Potential Role in Crystal Packing |
|---|---|---|---|
| Dipole-Dipole | Entire Molecule | Entire Molecule | Primary organizing force, leading to antiparallel arrangements. |
| Weak Hydrogen Bond | Aromatic C-H | Nitrile Nitrogen | Formation of chains or networks, linking molecules. |
| Weak Hydrogen Bond | Aromatic C-H | -CF₃ Fluorine | Directional control and lattice stabilization. rsc.org |
| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to layered structures, potentially enhanced by the -CF₃ group. nih.gov |
Theoretical and Computational Chemistry Studies of this compound: A Review of Current Research
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific theoretical and computational chemistry studies focused solely on the compound this compound. While research exists for molecules with similar functional groups or substitution patterns on different aromatic cores, such as 2-methoxy-3-(trifluoromethyl)pyridine, these findings are not directly transferable to the benzonitrile (B105546) derivative.
Therefore, it is not possible to provide a detailed, data-driven article on the quantum chemical calculations, frontier molecular orbital analysis, predicted spectroscopic parameters, chemical reactivity descriptors, mechanistic investigations, or molecular dynamics simulations for this compound as per the requested outline. The specific research findings required to populate these sections are not available in the public domain.
Computational chemistry is a powerful tool for investigating molecular structure, properties, and reactivity. wikipedia.orgnih.gov Methodologies like Density Functional Theory (DFT) are frequently used for geometrical optimization and to understand the electronic structure of molecules. nih.govnih.gov Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and kinetic stability. researchgate.netresearchgate.net Furthermore, computational methods are widely employed to predict spectroscopic data such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental results for structure validation. modgraph.co.ukscm.com Chemical reactivity descriptors and molecular dynamics simulations offer deeper understanding of reaction mechanisms and molecular behavior in solution. nih.govnih.gov
While these computational techniques are well-established and have been applied to a vast range of chemical compounds, including various benzonitrile derivatives and molecules containing methoxy and trifluoromethyl groups, rsc.orgacs.org specific studies applying them to this compound have not been identified. Future research initiatives would be necessary to generate the specific data required for a comprehensive theoretical and computational analysis of this particular compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methoxy 3 Trifluoromethyl Benzonitrile and Its Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Detailed Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. A full NMR analysis, including ¹H, ¹³C, and ¹⁹F nuclei, provides a complete picture of the molecular framework of 2-Methoxy-3-(trifluoromethyl)benzonitrile.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The three aromatic protons will appear as a complex multiplet system due to spin-spin coupling. The proton at C4 would likely be a triplet, coupled to the protons at C5 and C6. The protons at C5 and C6 would appear as multiplets, coupled to each other and the C4 proton. The methoxy group (–OCH₃) protons will appear as a sharp singlet, typically in the range of 3.8-4.1 ppm, shifted downfield due to the deshielding effect of the attached oxygen atom.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon environment. The spectrum is expected to show nine distinct signals: one for the methoxy carbon, one for the nitrile carbon (–CN), one for the trifluoromethyl carbon (–CF₃), and six for the aromatic carbons. The nitrile carbon is typically found significantly downfield (around 115-120 ppm). The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to C-F coupling. For instance, the carbon directly bonded to the CF₃ group (C3) will exhibit a strong quartet splitting.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. biophysics.org The chemical shift of this singlet, typically referenced against CFCl₃, would be anticipated in the region of -60 to -65 ppm, which is characteristic for aromatic trifluoromethyl groups. rsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~7.4 - 7.8 | m | Ar-H (3H) |
| ¹H | ~3.9 - 4.1 | s | -OCH₃ (3H) |
| ¹³C | ~160 | s | C-OCH₃ |
| ¹³C | ~115-135 | m (with C-F coupling) | Ar-C (5 signals) |
| ¹³C | ~113-118 | q (J ≈ 30-35 Hz) | C-CF₃ |
| ¹³C | ~115 | s | -CN |
| ¹³C | ~54 | s | -OCH₃ |
| ¹³C | ~123 | q (J ≈ 270 Hz) | -CF₃ |
| ¹⁹F | ~ -64 | s | -CF₃ (3F) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.
For this compound (Molecular Formula: C₉H₆F₃NO), the calculated exact mass of the molecular ion [M]⁺ is 201.0401 g/mol . An HRMS experiment, typically using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), would aim to measure this value to within a few parts per million (ppm), confirming the elemental composition.
Fragmentation analysis provides further structural information. Under EI conditions, the molecular ion would be expected to undergo characteristic fragmentation. Common fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃): Resulting in a fragment ion at [M-15]⁺.
Loss of carbon monoxide (CO): From the methoxy group, leading to an [M-28]⁺ fragment.
Loss of the trifluoromethyl radical (•CF₃): A significant fragmentation pathway yielding an [M-69]⁺ ion.
Cleavage of the methoxy group: Loss of •OCH₃ to give an [M-31]⁺ fragment.
Analysis of these fragmentation patterns helps to piece together the structural components of the molecule, corroborating data from other spectroscopic methods.
| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |
|---|---|---|---|
| [M]⁺ | C₉H₆F₃NO⁺ | 201.0401 | Molecular Ion |
| [M-CH₃]⁺ | C₈H₃F₃NO⁺ | 186.0166 | Loss of methyl radical |
| [M-CO]⁺ | C₈H₆F₃N⁺ | 173.0452 | Loss of carbon monoxide |
| [M-CF₃]⁺ | C₈H₆NO⁺ | 132.0449 | Loss of trifluoromethyl radical |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.
C≡N Stretch: A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.
C-F Stretches: The trifluoromethyl group will produce very strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region.
C-O-C Stretches: The aromatic ether linkage will show strong asymmetric and symmetric stretching bands around 1250 cm⁻¹ and 1020-1050 cm⁻¹, respectively.
C-H Stretches: Aromatic C-H stretching vibrations will appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be observed around 2850-2960 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations will cause several bands of variable intensity in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C≡N stretch is also strong in the Raman spectrum, non-polar bonds often give stronger signals than in FT-IR. The aromatic C=C ring stretching vibrations are typically strong in the Raman spectrum, providing clear fingerprints in the 1400-1600 cm⁻¹ range. The symmetric vibrations of the CF₃ group are also expected to be Raman active. A detailed analysis of a structurally similar compound, 2-methoxy-3-(trifluoromethyl)pyridine, confirms the expected regions for these vibrational modes. jocpr.comresearchgate.net
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Expected Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR/Raman | Weak-Medium |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 | FT-IR/Raman | Medium |
| C≡N Stretch | 2220 - 2240 | FT-IR/Raman | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR/Raman | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | FT-IR | Strong |
| C-F Stretches | 1100 - 1350 | FT-IR | Very Strong |
| Symmetric C-O-C Stretch | 1020 - 1050 | FT-IR | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated systems. Aromatic compounds like this compound exhibit characteristic absorptions in the ultraviolet region due to π → π* transitions of the benzene (B151609) ring.
The spectrum is expected to show two main absorption bands:
An intense band (the E2-band) around 200-230 nm.
A less intense, structured band (the B-band) around 260-290 nm.
The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The methoxy group (–OCH₃), an electron-donating group, and the nitrile (–CN) and trifluoromethyl (–CF₃) groups, both electron-withdrawing groups, will affect the energy of the electronic transitions. This substitution pattern can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene.
X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interactions
Should this compound be obtained as a crystalline solid of sufficient quality, single-crystal X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. This technique would yield precise data on:
Bond lengths and angles: Confirming the atomic connectivity and geometry.
Conformation: Determining the orientation of the methoxy and trifluoromethyl groups relative to the plane of the benzene ring.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including potential dipole-dipole interactions or weak hydrogen bonds that dictate the solid-state properties.
Currently, there is no publicly available crystal structure for this specific compound. Such an analysis would be the final, unequivocal confirmation of its molecular structure.
Applications of 2 Methoxy 3 Trifluoromethyl Benzonitrile As a Building Block and Intermediate in Chemical Synthesis
Utilization in the Synthesis of Complex Organic Molecules and Heterocycles
2-Methoxy-3-(trifluoromethyl)benzonitrile serves as a valuable starting material for the construction of a wide array of intricate organic structures and heterocyclic systems. The presence of three distinct functional groups—the nitrile, the methoxy (B1213986) group, and the trifluoromethyl group—on the benzene (B151609) ring provides multiple reaction sites for chemists to exploit.
The nitrile group can be readily transformed into other functional groups such as amines, amides, carboxylic acids, and tetrazoles, which are common moieties in biologically active molecules. For instance, the hydrolysis of the nitrile under acidic or basic conditions yields the corresponding benzoic acid, a precursor to various esters and amides. Reduction of the nitrile group provides a primary amine, which can then be used in the construction of nitrogen-containing heterocycles.
The methoxy group can act as a directing group in electrophilic aromatic substitution reactions, influencing the regioselectivity of further functionalization of the aromatic ring. It can also be cleaved to reveal a phenol (B47542), providing another handle for synthetic modifications. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and can play a crucial role in modulating the properties of the final molecule.
Role as a Key Intermediate in the Development of Advanced Chemical Scaffolds
The unique substitution pattern of this compound makes it an ideal intermediate for the synthesis of novel chemical scaffolds. These scaffolds form the core structures of new classes of compounds with potential applications in medicinal chemistry, agrochemicals, and materials science.
The combination of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, which can be exploited in various coupling reactions to build more complex molecular architectures. For example, the nitrile group can be used as a handle for the introduction of other functionalities via transition metal-catalyzed cross-coupling reactions.
The strategic placement of the substituents allows for the regioselective synthesis of polysubstituted aromatic compounds, which are often challenging to prepare using other methods. This level of control is crucial in the development of advanced chemical scaffolds where the precise arrangement of functional groups is critical for their desired activity or property.
Integration into Rational Design Strategies for Specialty Chemicals
The physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound a valuable component in the rational design of specialty chemicals. In the field of medicinal chemistry, for example, the introduction of a trifluoromethyl group can enhance the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile.
Similarly, in the design of agrochemicals, the trifluoromethyl group can increase the efficacy and selectivity of pesticides and herbicides. The unique electronic properties of the trifluoromethyl group can also be harnessed to fine-tune the optical and electronic properties of organic materials used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The table below summarizes some of the key properties of the trifluoromethyl group that are relevant to the rational design of specialty chemicals.
| Property | Effect of Trifluoromethyl Group |
| Lipophilicity | Increases lipophilicity, which can improve membrane permeability. |
| Metabolic Stability | The strong carbon-fluorine bond enhances resistance to metabolic degradation. |
| Binding Affinity | Can enhance binding to biological targets through various non-covalent interactions. |
| Acidity/Basicity | The strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups. |
Precursor for Advanced Functional Materials and Reagents
Beyond its role in the synthesis of discrete molecules, this compound also serves as a precursor for the development of advanced functional materials and specialized reagents. The presence of the reactive nitrile group allows for its incorporation into polymer backbones or as a pendant group, thereby modifying the properties of the resulting polymer.
For instance, polymers containing the 2-methoxy-3-(trifluoromethyl)phenyl moiety may exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. These materials could find applications in high-performance plastics, membranes for separations, and advanced coatings.
Furthermore, derivatives of this compound can be utilized as specialized reagents in organic synthesis. The unique electronic and steric environment created by the substituents can be exploited to develop new catalysts, ligands for transition metal catalysis, or reagents for specific chemical transformations.
Mechanistic Investigations of Molecular Interactions Chemical/biophysical Focus, Non Clinical
Computational Docking and Molecular Modeling for Ligand-Target Interaction Prediction
Computational docking is a pivotal structure-based method used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger target molecule, typically a protein. eurekaselect.comresearchgate.net This in silico technique is fundamental in drug discovery for virtual screening and understanding potential mechanisms of action before committing to costly and time-consuming experimental synthesis and testing. eurekaselect.comnih.gov
The process begins with obtaining the three-dimensional structures of both the ligand (e.g., 2-Methoxy-3-(trifluoromethyl)benzonitrile) and the target protein, often sourced from crystallographic databases like the Protein Data Bank (PDB). nih.gov Molecular docking programs then employ sophisticated search algorithms to explore a vast conformational space, generating numerous possible binding poses of the ligand within the protein's binding site. researchgate.netnih.gov
Each generated pose is evaluated by a scoring function, which estimates the binding free energy of the ligand-receptor complex. nih.gov These scoring functions consider various physicochemical phenomena, including intermolecular forces like hydrogen bonds, van der Waals interactions, and electrostatic interactions. nih.gov The resulting score, often expressed as binding energy (e.g., in kcal/mol), helps rank different ligands or binding poses, with lower energy values typically indicating a more stable and favorable interaction.
For instance, in studies of related benzonitrile (B105546) or methoxy-containing compounds, molecular docking has been used to predict interactions with specific enzyme active sites. These computational models can reveal key amino acid residues that may interact with the methoxy (B1213986), trifluoromethyl, or nitrile groups of the ligand, providing insights into the structural basis of its potential biological activity. Although most docking programs can predict the ligand's conformation within the binding site with reasonable accuracy, precisely reproducing the absolute interaction energy remains a challenge. nih.gov
Biophysical Binding Assays (e.g., Homogeneous Time-Resolved Fluorescence for interaction kinetics and affinity)
To experimentally validate and quantify the interactions predicted by computational models, a suite of biophysical assays is employed. ichorlifesciences.com These techniques are crucial for determining the binding affinity (how tightly a ligand binds to its target), kinetics (the rates of association and dissociation), and thermodynamics of the interaction. reactionbiology.com Among these methods, Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology widely used in drug discovery. nih.govresearchgate.net
HTRF is a specific application of Förster Resonance Energy Transfer (FRET) that incorporates time-resolved fluorescence (TRF) detection. revvity.combmglabtech.com The assay utilizes two fluorophores: a long-lifetime donor (typically a lanthanide cryptate, like europium or terbium) and a shorter-lifetime acceptor. nih.govrevvity.com When these two fluorophores are in close proximity (which occurs upon binding of the ligand to its target), excitation of the donor leads to energy transfer to the acceptor, which then emits light at its specific wavelength. revvity.com A time delay between the initial excitation and the fluorescence measurement allows the short-lived background fluorescence to decay, significantly reducing interference from sample components and increasing sensitivity. revvity.combmglabtech.com
The HTRF signal is directly proportional to the amount of binding between the interacting partners. nih.gov In a competition assay format, a known fluorescent ligand and a test compound (like this compound) compete for the same binding site on a target protein. A decrease in the HTRF signal with increasing concentrations of the test compound indicates successful displacement of the fluorescent ligand, allowing for the calculation of the test compound's binding affinity (often expressed as an inhibition constant, Ki, or half-maximal inhibitory concentration, IC50). The homogeneous, no-wash format of HTRF makes it highly suitable for high-throughput screening. nih.govrevvity.com
Other key biophysical techniques include:
Surface Plasmon Resonance (SPR) : A label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. reactionbiology.comcriver.com SPR provides detailed kinetic data, including association (kon) and dissociation (koff) rate constants. reactionbiology.com
Isothermal Titration Calorimetry (ITC) : Considered a gold standard for characterizing binding interactions, ITC directly measures the heat released or absorbed during a binding event. criver.com This provides a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
Structure-Activity Relationship (SAR) analysis is a core concept in medicinal chemistry that relates the chemical structure of a molecule to its biological activity. gardp.orgwikipedia.org By systematically modifying the structure of a compound and evaluating the impact of these changes on its biological effect, chemists can identify the key structural features—or pharmacophores—responsible for its activity. wikipedia.orgoncodesign-services.com This knowledge guides the design of new, more potent, and selective molecules. gardp.orgoncodesign-services.com
From a chemical design perspective, SAR studies for a compound like this compound would involve synthesizing a series of analogs and assessing their binding affinity or functional activity. The goal is to understand how each part of the molecule contributes to its interaction with a biological target. drugdesign.org
Key modifications could include:
Positional Isomerism : Moving the methoxy (-OCH3) and trifluoromethyl (-CF3) groups to different positions on the benzonitrile ring. This would probe the spatial requirements of the binding pocket and determine if the specific 2-methoxy, 3-trifluoromethyl arrangement is optimal for activity.
Modification of the Methoxy Group : Replacing the methoxy group with other alkoxy groups of varying sizes (e.g., ethoxy, propoxy) or with a simple hydroxyl group to investigate the role of sterics and hydrogen bonding potential.
Modification of the Trifluoromethyl Group : Substituting the -CF3 group with other electron-withdrawing groups (e.g., -Cl, -NO2) or electron-donating groups to assess the influence of electronic effects on binding.
Alterations to the Benzonitrile Core : Replacing the phenyl ring with other aromatic or heterocyclic systems to explore different core scaffolds.
The data from these systematic modifications allow chemists to build a comprehensive SAR model. oncodesign-services.com This model helps to rationalize the observed activities and provides a predictive framework for designing future compounds with improved properties, such as enhanced potency, better selectivity, or more favorable metabolic stability. monash.edu
Future Research Directions and Challenges in 2 Methoxy 3 Trifluoromethyl Benzonitrile Chemistry
Development of Greener and More Sustainable Synthetic Methodologies
A primary challenge in the broader field of fluorinated organic compounds is the development of environmentally benign synthetic routes. For 2-Methoxy-3-(trifluoromethyl)benzonitrile, future research will likely prioritize the move away from harsh reagents and multi-step syntheses that generate significant waste.
Key research avenues include:
Catalytic C-H Functionalization: Direct trifluoromethylation and methoxylation of a benzonitrile (B105546) precursor would represent a highly atom-economical approach. Research into selective ortho-C-H activation, guided by the nitrile group, could provide a direct and efficient synthesis.
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency. Developing a flow synthesis for this compound could minimize the use of hazardous reagents and allow for precise control over reaction parameters, leading to higher yields and purity.
Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts for the introduction of methoxy (B1213986) and trifluoromethyl groups could offer unparalleled selectivity under mild conditions. While challenging, this represents a long-term goal for sustainable synthesis.
Alternative Cyanide Sources: Traditional cyanation methods often employ toxic cyanide salts. Future methodologies will likely focus on safer, solid cyanide sources or in situ generation of cyanide to mitigate risks.
A significant challenge in developing these greener methodologies will be achieving high regioselectivity in the simultaneous or sequential introduction of three different functional groups onto the benzene (B151609) ring.
Exploration of Novel Catalytic Systems for Efficient Transformations
The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound. The interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl and nitrile groups presents a unique electronic environment that can be exploited by tailored catalysts.
Future research in this area will likely focus on:
Photoredox Catalysis: Visible-light-mediated reactions offer a powerful tool for activating the C-CF3 bond or the aromatic ring. Novel photoredox catalysts could enable previously inaccessible transformations, such as selective defluorinative functionalization or cross-coupling reactions at different positions on the ring.
Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient transformations. For instance, a combination of transition metal catalysis and organocatalysis could be explored for the asymmetric functionalization of the molecule.
Earth-Abundant Metal Catalysis: Shifting from precious metal catalysts (e.g., palladium, rhodium) to more abundant and less toxic metals like iron, copper, and nickel is a key goal in sustainable chemistry. Developing efficient catalytic systems based on these metals for reactions involving this compound is a significant area for future investigation.
The primary challenge will be the rational design of catalysts that can selectively interact with one of the three functional groups in the presence of the others, avoiding undesired side reactions.
Investigation into Undiscovered Chemical Reactivity Patterns
The unique substitution pattern of this compound suggests the potential for novel and unexplored reactivity. The steric and electronic effects of the adjacent methoxy and trifluoromethyl groups can lead to unexpected reaction outcomes.
Future investigations should target:
Selective Functionalization of the Trifluoromethyl Group: While the C-F bond is strong, recent advances have shown that it can be selectively functionalized. Exploring reactions that lead to the transformation of the CF3 group into other functionalities (e.g., CF2R, CFR2) would significantly expand the synthetic utility of this building block.
Reactions at the Nitrile Group: The reactivity of the nitrile group can be modulated by the neighboring substituents. Investigating cycloaddition reactions, metal-mediated insertions, and novel hydrolysis or reduction conditions could reveal new synthetic pathways.
Ortho-Lithiation and Directed Metalation: The methoxy group can potentially direct metalation to the C4 position. A systematic study of directed ortho-metalation-trapping sequences could provide a reliable method for introducing a fourth substituent with high regioselectivity.
A key challenge will be to control the regioselectivity of these reactions, as the electronic effects of the substituents can lead to a complex mixture of products.
Synergistic Approaches Combining Computational and Experimental Research
The integration of computational chemistry with experimental studies offers a powerful paradigm for accelerating research. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, predict reactivity, and guide the design of new catalysts and experiments.
Future synergistic approaches will likely involve:
Predictive Modeling of Reactivity: Computational models can be used to predict the most likely sites of electrophilic and nucleophilic attack, as well as the activation barriers for various potential reactions. This can help experimentalists to focus their efforts on the most promising avenues.
In Silico Catalyst Design: DFT calculations can be employed to design novel ligands and catalysts with enhanced activity and selectivity for specific transformations of this compound.
Mechanistic Elucidation: Combining experimental kinetic data with computational modeling of reaction pathways can provide a detailed understanding of the underlying reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and developing more efficient processes.
The main challenge lies in the accuracy of the computational models. Validating the computational results with experimental data is essential to ensure their predictive power.
Potential for Applications beyond Traditional Organic Synthesis
While this compound is currently valued as a synthetic intermediate, its unique properties suggest potential applications in other fields. The presence of the trifluoromethyl group can enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.
Future research should explore its potential in:
Medicinal Chemistry: The trifluoromethyl group is a common motif in many pharmaceuticals. mdpi.com The specific substitution pattern of this molecule could make it a valuable scaffold for the development of new therapeutic agents. Screening for biological activity against various targets could uncover new lead compounds.
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is also prevalent in modern agrochemicals. Investigating the herbicidal, insecticidal, or fungicidal properties of derivatives of this compound could lead to the development of new crop protection agents.
Materials Science: The incorporation of fluorinated building blocks can impart unique properties to materials, such as thermal stability, chemical resistance, and specific optical or electronic characteristics. The potential of this compound as a monomer or additive in the synthesis of advanced polymers or functional materials warrants investigation.
A significant challenge in these areas will be to establish a clear structure-activity or structure-property relationship to guide the rational design of new molecules with desired functionalities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methoxy-3-(trifluoromethyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via nucleophilic substitution, where a cyanide ion attacks a halogenated precursor. For example, reacting 2-chloro-3-(trifluoromethyl)anisole with NaCN or KCN in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours yields the product . Lewis acid catalysts (e.g., AlCl₃) enhance regioselectivity. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) .
- Key Variables : Temperature control (>100°C risks decomposition) and solvent polarity directly affect reaction efficiency.
Q. How does the molecular structure of this compound influence its physicochemical properties?
- Structural Analysis :
- The methoxy (-OCH₃) group at position 2 acts as an electron donor, while the trifluoromethyl (-CF₃) group at position 3 is strongly electron-withdrawing, creating a polarized aromatic system .
- SMILES :
COC1=CC=CC(=C1C(F)(F)F)C#N. - Impact : This electronic asymmetry enhances solubility in polar organic solvents (e.g., acetonitrile) and stabilizes intermediates in substitution reactions .
Q. What purification and characterization techniques are recommended for this compound?
- Purification : Use flash chromatography (silica gel, 70:30 hexane:ethyl acetate) followed by recrystallization from ethanol/water (yield: ~75%) .
- Characterization :
- HPLC : C18 column, acetonitrile/water (70:30), retention time ~6.5 min .
- NMR : Distinct signals for -OCH₃ (δ 3.8–4.0 ppm) and -CF₃ (δ 120–125 ppm in ¹⁹F NMR) .
Advanced Research Questions
Q. What reaction mechanisms dominate in the functionalization of this compound?
- Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient aryl ring undergoes substitution at position 4 (para to -CF₃) with amines or thiols under catalytic Pd(0) conditions .
- Oxidation : Controlled oxidation with KMnO₄ in acidic media converts the nitrile to a carboxylic acid, yielding 2-methoxy-3-(trifluoromethyl)benzoic acid, a key intermediate for drug conjugates .
Q. How does this compound interact with biological targets?
- Mechanistic Insight : The -CF₃ group enhances lipophilicity, improving membrane permeability. In vitro studies suggest inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via coordination to the heme iron .
- Experimental Design : Use fluorescence quenching assays with recombinant enzymes and molecular docking (AutoDock Vina) to map binding affinities .
Q. What analytical strategies resolve contradictions in reported bioactivity data?
- Case Study : Discrepancies in antimicrobial activity (MIC values) may arise from assay conditions (e.g., pH, inoculum size). Standardize protocols using CLSI guidelines and validate via LC-MS to confirm compound integrity during testing .
Q. How can computational methods predict the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
